molecular formula C14H11N3O4S B11699557 N-(2-methylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-methylphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11699557
M. Wt: 317.32 g/mol
InChI Key: YWJMERHDHWHXPI-UHFFFAOYSA-N
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Description

6-NITRO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by the presence of a nitro group, a toluidine moiety, and a benzisothiazole ring system. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 3-(2-toluidino)-1H-1,2-benzisothiazole-1,1-dione. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different nucleophiles.

    Oxidation: The toluidine moiety can be oxidized to form corresponding quinone derivatives under oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-AMINO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE.

    Substitution: Various substituted benzisothiazole derivatives.

    Oxidation: Quinone derivatives of the toluidine moiety.

Scientific Research Applications

6-NITRO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-NITRO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring system may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-NITRO-3-(2-ANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE: Similar structure but with an aniline moiety instead of toluidine.

    6-NITRO-3-(2-METHYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE: Similar structure with a methyl-substituted aniline moiety.

Uniqueness

6-NITRO-3-(2-TOLUIDINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to the presence of the toluidine moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-(2-methylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H11N3O4S/c1-9-4-2-3-5-12(9)15-14-11-7-6-10(17(18)19)8-13(11)22(20,21)16-14/h2-8H,1H3,(H,15,16)

InChI Key

YWJMERHDHWHXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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